molecular formula C19H17NO2 B12656740 4-(2-(3,4-Dimethoxyphenyl)vinyl)quinoline CAS No. 2878-63-9

4-(2-(3,4-Dimethoxyphenyl)vinyl)quinoline

Cat. No.: B12656740
CAS No.: 2878-63-9
M. Wt: 291.3 g/mol
InChI Key: NFGZBGNIUGXLOT-VQHVLOKHSA-N
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Description

4-(2-(3,4-Dimethoxyphenyl)vinyl)quinoline is a heterocyclic aromatic organic compound It consists of a quinoline core substituted with a vinyl group at the 4-position, which is further substituted with a 3,4-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(3,4-Dimethoxyphenyl)vinyl)quinoline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . In this case, the reaction would involve the coupling of a 4-bromoquinoline with a 3,4-dimethoxyphenylvinylboronic acid under mild conditions.

Another method involves the Friedländer synthesis, which is a classical method for the construction of quinoline derivatives. This method typically involves the condensation of an aniline derivative with a carbonyl compound, followed by cyclization and oxidation .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .

Mechanism of Action

The mechanism of action of 4-(2-(3,4-Dimethoxyphenyl)vinyl)quinoline involves its interaction with various molecular targets. In medicinal chemistry, it is believed to exert its effects by binding to specific proteins or enzymes, thereby modulating their activity . The compound’s aromatic structure allows it to intercalate into DNA, potentially disrupting DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, which lacks the vinyl and 3,4-dimethoxyphenyl substituents.

    4-Vinylquinoline: Similar structure but without the 3,4-dimethoxyphenyl group.

    3,4-Dimethoxyphenylquinoline: Lacks the vinyl group.

Uniqueness

4-(2-(3,4-Dimethoxyphenyl)vinyl)quinoline is unique due to the presence of both the vinyl and 3,4-dimethoxyphenyl groups, which confer distinct chemical and biological properties. These substituents enhance the compound’s ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

2878-63-9

Molecular Formula

C19H17NO2

Molecular Weight

291.3 g/mol

IUPAC Name

4-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]quinoline

InChI

InChI=1S/C19H17NO2/c1-21-18-10-8-14(13-19(18)22-2)7-9-15-11-12-20-17-6-4-3-5-16(15)17/h3-13H,1-2H3/b9-7+

InChI Key

NFGZBGNIUGXLOT-VQHVLOKHSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C2=CC=NC3=CC=CC=C23)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=CC=NC3=CC=CC=C23)OC

Origin of Product

United States

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